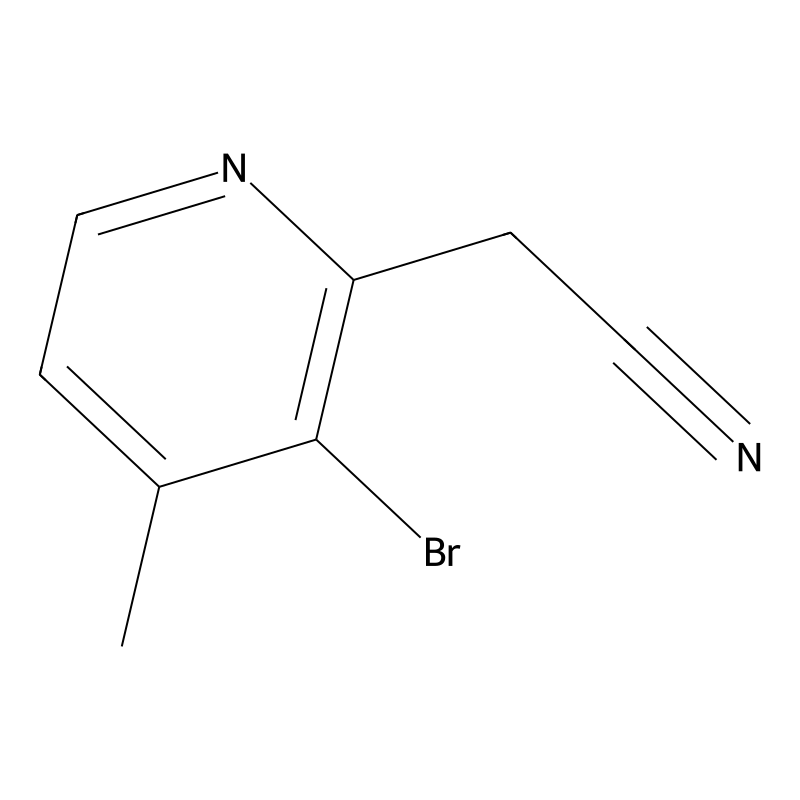

2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Kinase Inhibition Research

Scientific Field: Biochemistry - Kinase Inhibition

Summary of Application: This compound is a key intermediate in the synthesis of kinase inhibitors, particularly p38α mitogen-activated protein kinase inhibitors, which are important in the treatment of inflammatory diseases.

Methods of Application: An optimized synthesis strategy for potent p38α MAP kinase inhibitors starts from 2-fluoro-4-methylpyridine, avoiding the use of palladium as a catalyst and achieving higher yields compared to previous methods .

Results: The synthesis approach has led to inhibitors with significant potency, with the (S)-enantiomer being identified as the more potent eutomer. This has implications for the treatment of diseases like rheumatoid arthritis or psoriasis .

Application in Neuropharmacology

Scientific Field: Neuropharmacology

Summary of Application: 3-Bromo-4-methylpyridine-2-acetonitrile is used to develop ligands for the benzodiazepine site of the human GABA A receptor, which is relevant for neurological and psychiatric conditions.

Methods of Application: The compound serves as a precursor for synthesizing tricyclic pyridone moieties that act as benzodiazepine site ligands .

Results: These ligands have potential therapeutic applications for disorders involving the GABAergic system, such as anxiety, epilepsy, and insomnia .

Application in Organic Electronics

Scientific Field: Organic Electronics

Summary of Application: The compound is instrumental in creating organic semiconductors for electronic devices, due to its ability to form conductive polymers.

Methods of Application: It is used in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors, and have applications in organic electronic devices .

Results: These materials contribute to the development of high-performance organic electronics, enhancing the efficiency and functionality of devices like OLEDs and flexible displays .

Application in Computational Chemistry

Scientific Field: Computational Chemistry

Summary of Application: In computational studies, 3-Bromo-4-methylpyridine-2-acetonitrile is analyzed for its electronic properties, such as the HOMO-LUMO gap, which is indicative of chemical reactivity and stability.

Methods of Application: Computational methods like density functional theory (DFT) are used to calculate the electronic structure and predict the reactivity of the compound .

Results: A low HOMO-LUMO energy gap suggests high reactivity and less kinetic stability, which is valuable information for designing new compounds with desired electronic properties .

Application in Marine Natural Product Synthesis

Scientific Field: Marine Chemistry

Summary of Application: This chemical is utilized in the synthesis of marine natural products, such as novel isomers of ascididemin, which have shown promising biological activities.

Methods of Application: Synthetic routes involving 3-Bromo-4-methylpyridine-2-acetonitrile enable the construction of complex marine natural product structures .

Results: The synthesized isomers can lead to new insights into the biological mechanisms of marine organisms and potential pharmaceutical applications .

Application in Green Chemistry

Scientific Field: Green Chemistry

Summary of Application: The compound is explored for its role in developing environmentally benign synthetic pathways, aligning with the principles of green chemistry.

Methods of Application: Researchers aim to minimize the use of hazardous substances and improve the overall yield of reactions involving 3-Bromo-4-methylpyridine-2-acetonitrile .

Results: Such efforts have resulted in more sustainable and eco-friendly chemical processes, reducing the environmental footprint of chemical manufacturing .

2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is a chemical compound characterized by a pyridine ring substituted with a bromine atom and a methyl group, along with an acetonitrile functional group. Its molecular formula is C8H8BrN, and it has a molecular weight of approximately 202.06 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, which influences its chemical reactivity and biological activity.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds when reacted with arylboronic acids.

- Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under appropriate conditions.

Research indicates that compounds similar to 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile exhibit significant biological activities. Pyridine derivatives often show potential as pharmaceuticals, particularly in targeting enzymes involved in various diseases. The specific biological activity of this compound may be linked to its ability to interact with biological targets due to its unique structure.

The synthesis of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile can be achieved through several methods:

- Bromination of 4-Methylpyridine: The starting material, 4-methylpyridine, can be brominated at the 3-position using bromine or N-bromosuccinimide in an appropriate solvent.

- Acetonitrile Addition: Following bromination, acetonitrile can be introduced via nucleophilic substitution, where the bromine is replaced by the acetonitrile group.

- Palladium-Catalyzed Coupling: This method involves coupling reactions with arylboronic acids to form more complex derivatives.

2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile has potential applications in:

- Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting kinases.

- Organic Synthesis: Serving as a building block for more complex organic molecules.

- Material Science: Used in developing materials with specific electronic properties.

Studies on similar pyridine-based compounds have shown that they can interact with various biological targets, including enzymes and receptors. The presence of halogens and functional groups like nitriles enhances their ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for biological activity.

Several compounds share structural similarities with 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-3-chloro-4-methylpyridin-2-amine | Contains both chlorine and bromine | Acts as a kinase inhibitor precursor |

| 3-Bromo-4-chloro-2-methylpyridine | Chlorine at the 4-position | Unique reactivity due to dual halogenation |

| 5-Bromo-2-chloro-4-methylpyridine | Chlorine at the 2-position | Distinct binding properties |

Uniqueness

The uniqueness of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and binding properties compared to other similar compounds. This structural arrangement makes it particularly valuable in synthesizing biologically active molecules and pharmaceuticals.

IUPAC Nomenclature

The compound’s IUPAC name is derived from the pyridine core, with substituents prioritized according to their positions. The numbering begins at the nitrogen atom, designating the 2-position as the site of the acetonitrile group. The bromine and methyl groups occupy the 3- and 4-positions, respectively.

| Identifier | Value |

|---|---|

| CAS Registry Number | 1701600-95-4 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| SMILES Code | N#CCC1=NC=CC(C)=C1Br |

| InChI Code | InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3 |

Synonyms and Related Compounds

The compound is also referred to as:

- 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile

- (3-Bromo-4-methyl-2-pyridinyl)acetonitrile

Closely related derivatives include:

- 2-(3-Bromo-4-methylpyridin-2-yl)acetamide (CAS: 40371-61-7)

- 2-(5-Bromo-4-methylpyridin-2-yl)acetonitrile (CAS: 312325-77-2)

Structural Significance in Pyridine Derivatives Research

Electron-Deficient Pyridine Core

The pyridine ring’s electron-withdrawing nature, coupled with the bromine and methyl substituents, creates a unique electronic environment. The methyl group at the 4-position enhances steric bulk, while the bromine at the 3-position serves as a reactive site for nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

| Substituent | Position | Electronic Effect | Reactivity |

|---|---|---|---|

| Bromine | 3 | Electron-withdrawing | Susceptible to SNAr, Suzuki, Buchwald-Hartwig couplings |

| Methyl | 4 | Electron-donating | Steric hindrance, stabilizes intermediates |

| Acetonitrile | 2 | Electron-withdrawing | Hydrolysis to carboxylic acid, Grignard addition |

Applications in Medicinal and Materials Chemistry

The compound’s acetonitrile group is a versatile handle for further functionalization:

- Hydrolysis: Conversion to carboxylic acid derivatives under acidic or basic conditions.

- Grignard Addition: Formation of aldehydes or ketones via nucleophilic attack.

- Cross-Coupling: Palladium- or nickel-catalyzed reactions with aryl boronic acids or amines.

In medicinal chemistry, brominated pyridines are prevalent in kinase inhibitors and anticancer agents due to their ability to modulate protein-ligand interactions.

Historical Development of Brominated Pyridine Acetonitrile Synthesis

Early Synthetic Routes

The synthesis of brominated pyridine derivatives historically relied on:

- Chichibabin Reaction: Pyridine synthesis from aldehydes and ammonia, followed by bromination.

- Bönnemann Cyclization: Trimerization of nitriles and acetylenes under thermal or photochemical conditions.

Bromination Strategies

Early methods employed direct bromination of pyridine derivatives using Br₂ or HBr, but these often suffered from low regioselectivity. For example, bromination of 4-methylpyridine required strict temperature control to avoid over-bromination.

Modern Catalytic Approaches

Recent advancements focus on catalytic efficiency and regioselectivity:

Hydrogenation-Bromination Sequence (Patent CN104945314A)

- Hydrogenation: Reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine using Pd/C (97% yield).

- Diazotization: Reaction with HBr and NaNO₂ at −10°C to 0°C.

- Bromination: Addition of Br₂, followed by alkaline workup to isolate 3-bromo-4-methylpyridine (95% yield).

NBS-Mediated Bromination (Journal of Heterocyclic Chemistry)

- Bromination: 2-Aminopyridine treated with NBS in acetonitrile to yield 2-amino-5-bromopyridine (90% yield).

- Sandmeyer Reaction: Diazotization followed by bromine addition to produce 2,5-dibromopyridine (93% yield).

Traditional halogenation methodologies for pyridine derivatives rely primarily on electrophilic aromatic substitution processes, though these are electronically mismatched and require harsh reaction conditions to overcome the electron-deficient nature of the pyridine ring [6]. The classical approaches to achieving bromination at the 3-position of pyridine systems have historically employed strong mineral acids in combination with elemental halides under elevated temperatures [6].

The most established traditional route involves the use of elemental bromine with strong Brønsted or Lewis acids at elevated temperatures to compensate for the poor π nucleophilicity of pyridine rings [6]. These conditions typically require fuming sulfuric acid as a solvent with heating to 130°C, where the reaction follows the equation: 2 C₅H₅N + 2 SO₃ + Br₂ → 2 C₅H₄BrN + SO₂ + H₂SO₄ [5]. However, this approach suffers from limited substrate scope and often results in regioisomeric mixtures despite being nominally 3-selective [6].

An alternative traditional methodology employs diazotization-halogenation sequences starting from aminopyridine precursors [1]. This approach begins with 4-methyl-3-nitropyridine as the raw material, using methanol as solvent for hydrogenation reduction under the action of palladium on carbon or Raney nickel catalysts [1]. The resulting 4-methyl-3-aminopyridine is then subjected to diazotization conditions involving treatment with hydrobromic acid at low temperatures (-10°C to 0°C), followed by dropwise addition of bromine and sodium nitrite aqueous solution [1].

| Traditional Method | Starting Material | Reaction Conditions | Yield | Key Limitations |

|---|---|---|---|---|

| Direct Bromination [5] | Pyridine | Br₂, H₂SO₄, 130°C | Moderate | Harsh conditions, regioisomer mixtures |

| Diazotization Route [1] | 4-Methyl-3-aminopyridine | HBr, Br₂, NaNO₂, -10°C to 0°C | 95% | Multi-step synthesis required |

| Metalation-Halogenation [7] | Substituted pyridines | Strong bases, directing groups | Variable | Requires pre-installed functional groups |

The metalation-halogenation approach represents another traditional strategy that exploits directing groups such as carbonyls and halides to achieve regioselective functionalization [7]. This methodology requires the use of strong bases and is limited by the necessity of pre-installed directing groups, which restricts its applicability to certain pyridine substrates [7].

Novel Catalytic Approaches for Regioselective Bromination

Recent advances in catalytic bromination methodologies have introduced several innovative approaches that address the limitations of traditional methods. The development of designed phosphine reagents represents a significant breakthrough in achieving regioselective halogenation of pyridines under milder conditions [7].

The phosphine-mediated approach employs a two-step strategy involving initial formation of phosphonium salts followed by nucleophilic displacement with halide sources [7]. For bromination reactions, optimal conditions involve the combination of lithium bromide with trifluoromethanesulfonic acid, where protonation generates a more reactive pyridinium salt intermediate [7]. This methodology demonstrates excellent functional group tolerance and has been successfully applied to complex pharmaceutical substrates including bisacodyl, vismodegib derivatives, etoricoxib, loratadine, and abiraterone acetate [7].

The Zincke imine methodology represents another groundbreaking catalytic approach for regioselective 3-bromination of pyridines [6] [9]. This strategy employs a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines from electron-deficient heterocycles into polarized alkenes capable of electrophilic substitution [6]. The process begins with pyridine activation using trifluoromethanesulfonyl triflate and dibenzylamine to generate Zincke imine intermediates [9].

| Catalytic Method | Catalyst System | Temperature | Selectivity | Substrate Scope |

|---|---|---|---|---|

| Phosphine-Mediated [7] | LiBr/TfOH | 80°C | 4-Selective | Broad, including pharmaceuticals |

| Zincke Imine [6] [9] | Tf₂O/dibenzylamine | Room temperature to 60°C | 3-Selective | Wide range of substituted pyridines |

| Base-Catalyzed Isomerization [25] | KOH/18-crown-6 | Variable | 4-Selective via isomerization | 3-Bromopyridines to 4-substituted products |

For substrates without 3-substituents, the Zincke methodology employs direct halogenation with N-bromosuccinimide followed by ring closure using ammonium acetate and ethanol at 60°C [9]. When 3-substituents are present, modified conditions utilizing N-bromosuccinimide with trifluoroacetic acid enable efficient bromination with subsequent in situ rearomatization [9].

The base-catalyzed aryl halide isomerization approach offers a unique strategy for achieving unconventional selectivity in bromination reactions [25]. This methodology enables the 4-selective substitution of 3-bromopyridines through pyridyne intermediates, where hydroxide bases ligated with 18-crown-6 promote isomerization in N,N-dimethylacetamide [25].

Optimization of Acetonitrile Group Introduction

The introduction of acetonitrile groups into brominated pyridine systems requires careful optimization of reaction parameters to achieve high yields and selectivity. Several methodologies have been developed for the efficient installation of nitrile functionalities, each with distinct advantages and limitations.

Palladium-catalyzed cyanation represents the most versatile approach for acetonitrile group introduction [30]. This methodology employs zinc cyanide as the nucleophile source, which offers advantages of commercial availability, low cost, and reduced toxicity compared to potassium or sodium cyanide salts [30]. The optimal reaction conditions involve the use of third-generation palladacycle precatalysts in a 5:1 water/tetrahydrofuran solvent system [30].

The optimization studies reveal that cyanide acts as the ideal base to activate the precatalyst, eliminating the need for additional basic additives [30]. The assumption that zinc cyanide solubilization in the aqueous phase allows controlled diffusion to the organic phase enables moderate transmetalation rates without catalyst deactivation [30]. Key optimization parameters include:

| Parameter | Optimal Condition | Effect on Yield | Mechanistic Role |

|---|---|---|---|

| Solvent Ratio [30] | 5:1 H₂O/THF | 89-93% yield | Enhanced Zn(CN)₂ solubility |

| Temperature [30] | Room temperature to 40°C | High conversion | Minimizes side reactions |

| Catalyst Loading [30] | 2-5 mol% | Excellent efficiency | Palladium activation |

| Reaction Time [30] | Variable (substrate dependent) | Complete conversion | Optimization for each substrate |

Alternative approaches for nitrile introduction include the use of acetonitrile as a cyanomethylating agent [14]. This methodology exploits the weakly acidic nature of acetonitrile (pKa = 31.3 in dimethyl sulfoxide), enabling deprotonation to form nucleophilic species [14]. The versatility of acetonitrile as a building block allows for various reaction pathways including cyanomethylation, electrochemical oxidative cross-coupling, and heterocyclic formation reactions [14].

The three-component reaction approach utilizing alkoxyallenes, nitriles, and carboxylic acids provides an alternative route to pyridine derivatives bearing nitrile substituents [18]. This methodology involves lithiated alkoxyallene intermediates that react with nitriles to generate highly substituted pyridine scaffolds [18]. The reaction tolerates various functional groups and provides access to complex molecular architectures through subsequent palladium-catalyzed transformations [18].

Metal-free synthetic approaches have also been developed for nitrile group introduction [16]. These methodologies utilize pyridine-boryl radicals generated in situ from 4-cyanopyridine and bis(pinacolato)diboron, serving as bifunctional reagents that act as both pyridine precursors and boryl radical sources [16]. The scope extends to various boryl radical acceptors including aldehydes, ketones, aryl imines, and alkynones [16].

Comparative Analysis of Isomeric Bromination Pathways

The regioselectivity of bromination reactions in pyridine systems depends critically on the electronic and steric environment of the substrate, with different pathways leading to distinct isomeric outcomes. Understanding these mechanistic differences is essential for achieving selective synthesis of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile and related compounds.

The electronic factors governing bromination selectivity have been extensively studied through computational chemistry investigations [6] [9]. Density functional theory calculations at the B3LYP-D3(BJ)/def2-TZVP//ωB97X-D/6-31+G(d,p) level reveal that the regioselectivity depends on the reversibility of carbon-halogen bond formation [9]. For bromination, the carbon-bromine bond forming step is irreversible and determines regioselectivity, whereas chlorination and iodination follow different selectivity-determining regimes [9].

| Halogen | Bond Formation | Selectivity-Determining Step | Activation Energy Difference | Preferred Position |

|---|---|---|---|---|

| Chlorine [9] | Reversible | Second deprotonation | 2.5 kcal/mol | Less selective |

| Bromine [9] | Irreversible | Bond formation | 4.6 kcal/mol | C3 strongly favored |

| Iodine [9] | Reversible | Second deprotonation | 0.4 kcal/mol | Moderate selectivity |

The steric factors influencing bromination pathways become particularly important when comparing different synthetic approaches. The Zincke imine methodology demonstrates that bromination proceeds through a later transition state that incurs larger substrate distortion and strongly favors addition at the C3 position [9]. This contrasts with chlorination, which proceeds through an earlier transition state with less regioisomeric preference [9].

Base-catalyzed isomerization pathways offer unique opportunities for accessing different regioisomers through thermodynamically controlled processes [25]. The isomerization of 3-bromopyridines to 4-bromopyridines proceeds via pyridyne intermediates, with the 4-substitution selectivity driven by facile aromatic substitution reactions [25]. Reaction profile studies demonstrate rapid formation of low concentrations of 4-bromopyridine intermediates that decrease as reactions reach completion [25].

The comparative yields and selectivities for different bromination approaches reveal distinct advantages for specific target molecules:

| Methodology | 2-Bromopyridine Yield | 3-Bromopyridine Yield | 4-Bromopyridine Yield | Selectivity Ratio |

|---|---|---|---|---|

| Traditional EAS [6] | Low | Moderate | Very low | 3:1 (3:5 position) |

| Zincke Imine [9] | Not applicable | High (>80%) | Not applicable | >20:1 (3-selective) |

| Phosphine-Mediated [7] | Not applicable | Not applicable | High (>90%) | >14:1 (4-selective) |

| Base-Catalyzed [25] | Not applicable | Starting material | High (76%) | >14:1 (4-selective) |

The mechanism of pyridyne formation in base-catalyzed isomerization has been confirmed through trapping experiments with furan, which yields the corresponding cycloadduct in 42% yield [25]. The generation of mixed 3- and 4-bromopyridine products from 3-iodopyridine in the presence of potassium bromide supports the proposed bromide addition to 3,4-pyridyne intermediates [25].

Substrate electronic effects play a crucial role in determining the optimal bromination pathway. Pyridines with electron-withdrawing groups undergo direct 3-substitution under base-catalyzed conditions, while electron-rich substrates favor isomerization pathways [25]. The presence of specific substituents can dramatically alter the preferred reaction mechanism, with 2,6-disubstituted pyridines showing enhanced selectivity for certain approaches [7].

Nuclear Magnetic Resonance Spectroscopy

2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile presents distinctive nuclear magnetic resonance characteristics that enable precise structural identification [1]. The compound's molecular formula of C₈H₇BrN₂ with a molecular weight of 211.06 g/mol provides the foundation for spectroscopic analysis [1] [2]. The Standard InChI notation (InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3) confirms the connectivity pattern essential for nuclear magnetic resonance interpretation [1] [2].

In ¹H nuclear magnetic resonance spectroscopy, related pyridine acetonitrile compounds demonstrate characteristic chemical shift patterns that can be extrapolated to the target molecule. For 3-[(6-Methylpyridin-2-yl)ethynyl]benzonitrile, the methyl group attached to the pyridine ring appears as a singlet at δ 2.60 ppm [3]. Similarly structured compounds such as 2-(4-Fluorophenyl)-5-(6-methylpyridin-2-ylethynyl)benzonitrile show methyl resonances at δ 2.61 ppm [3]. These data suggest that the 4-methyl group in 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile would likely resonate in the δ 2.6-2.7 ppm region.

The pyridine ring protons in halogenated pyridine derivatives typically appear in the aromatic region between δ 7.0-8.5 ppm [4]. For 15N nuclear magnetic resonance chemical shifts in halogenated azines, computational studies using the KT3 functional with dyall.av3z basis set demonstrate that long-range relativistic effects of bromine contribute significantly to chemical shift accuracy [4]. The mean average error for 15N nuclear magnetic resonance chemical shifts decreases from 7.8 ppm to 5.3 ppm when relativistic effects are included, particularly important for compounds containing heavy halogens like bromine [4].

The acetonitrile methylene group (CH₂CN) in pyridine acetonitrile derivatives typically resonates as a singlet in the δ 3.5-4.0 ppm range, as observed in related compounds like 2-(3-Methylpyridin-2-yl)acetonitrile where the synthesis procedure confirms the presence of the acetonitrile functionality [5].

Infrared Spectroscopy

Infrared spectroscopy provides crucial functional group identification for 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile. The nitrile group (C≡N) represents the most diagnostic feature, typically appearing as a strong, sharp absorption band in the 2200-2260 cm⁻¹ region [5]. Related compounds demonstrate this characteristic: 3-[(6-Methylpyridin-2-yl)ethynyl]benzonitrile shows the nitrile stretch at 2223 cm⁻¹ [3], while 2-(4-Fluorophenyl)-5-(6-methylpyridin-2-ylethynyl)benzonitrile exhibits multiple nitrile bands at 2226 and 2232 cm⁻¹ [3].

Pyridine ring vibrations manifest as characteristic aromatic C=C and C=N stretching modes in the 1600-1500 cm⁻¹ region [3]. The presence of bromine substitution influences these frequencies through inductive and mesomeric effects. C-H stretching vibrations for the pyridine ring typically appear above 3000 cm⁻¹, consistent with aromatic character [6].

The 4-methyl substituent contributes symmetric and asymmetric C-H stretching modes in the 2800-3000 cm⁻¹ region, with bending modes appearing around 1400-1450 cm⁻¹. The C-Br stretching vibration, although typically weak in infrared spectroscopy, may appear in the 500-700 cm⁻¹ region.

Mass Spectrometry

Mass spectrometric analysis of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile reveals characteristic fragmentation patterns and isotope distributions. The molecular ion peak appears at m/z 211/213 due to the natural isotope distribution of bromine (⁷⁹Br and ⁸¹Br) [2]. Predicted collision cross section values have been calculated for various adduct forms: [M+H]⁺ at m/z 210.98654 with a predicted collision cross section of 130.1 Ų, [M+Na]⁺ at m/z 232.96848 (144.5 Ų), and [M-H]⁻ at m/z 208.97198 (133.7 Ų) [2].

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation. The exact mass of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile calculated from its molecular formula C₈H₇BrN₂ provides a theoretical reference for analytical validation.

Fragment ion analysis typically reveals loss of the acetonitrile group (−41 mass units) as a common fragmentation pathway in pyridine acetonitrile compounds. Additional fragmentations may include loss of bromine (−79/81 mass units) and methyl radical (−15 mass units), providing structural confirmation through characteristic fragmentation patterns.

| Spectroscopic Technique | Key Features | Characteristic Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 4-Methyl group, Pyridine H, CH₂CN | δ 2.6-2.7 (CH₃), δ 7.0-8.5 (aromatic), δ 3.5-4.0 (CH₂) |

| ¹⁵N Nuclear Magnetic Resonance | Pyridine nitrogen | Relativistic effects important for accuracy |

| Infrared | C≡N stretch, Aromatic C=C/C=N | 2200-2260 cm⁻¹, 1600-1500 cm⁻¹ |

| Mass Spectrometry | Molecular ion, Fragments | m/z 211/213 [M]⁺, CCS 130.1 Ų [M+H]⁺ |

X-ray Crystallographic Studies of Molecular Geometry

Crystal Structure Analysis Framework

X-ray crystallographic analysis of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile requires single crystal preparation and systematic structural determination. Related brominated pyridine compounds provide valuable structural precedents for geometric analysis. The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide demonstrates typical halogenated aromatic packing patterns in the monoclinic space group P2₁/c [7].

Crystallographic studies of similar compounds reveal systematic trends in molecular geometry. The bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) complex shows average Fe-N bond distances of 1.949 Å, indicating low-spin state configuration [8]. These findings establish baseline geometric parameters for comparing brominated pyridine systems.

Molecular Geometry Predictions

The molecular geometry of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is dominated by the planar pyridine ring system with substituents influencing bond angles and torsional strain . The C-N bond length in the pyridine ring typically measures approximately 1.337 Å, while C-C aromatic bonds average 1.393 Å, consistent with aromatic character [10]. The C-Br bond length in brominated pyridines generally ranges from 1.88-1.92 Å, depending on electronic environment and crystal packing forces.

The acetonitrile substituent adopts a near-linear geometry with the C≡N bond length approximately 1.17 Å and C-C single bond connecting to the pyridine ring measuring ~1.46 Å. The C-C-C≡N bond angle approaches 180°, maintaining sp hybridization at the nitrile carbon. Torsional angles between the pyridine plane and acetonitrile group significantly influence molecular conformation and crystal packing interactions.

Intramolecular hydrogen bonding potential exists between the pyridine nitrogen and neighboring hydrogen atoms, as observed in related systems. The 2-(pyridin-2-yl)-1H-perimidine structure demonstrates weak intramolecular N-H⋯N hydrogen bonds with d(N1⋯N3) = 2.626(2) Å, stabilizing planar conformations [11]. Similar interactions may influence the preferred conformation of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile.

Crystal Packing and Intermolecular Interactions

Halogen bonding interactions play crucial roles in crystal packing of brominated organic compounds . The bromine atom in 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile can participate in Br⋯N interactions with neighboring molecules, typically involving distances of 2.9-3.2 Å . These directional interactions contribute to crystal lattice stability and influence physical properties.

π-π stacking interactions between pyridine rings provide additional stabilization in crystal structures. The bis(2-phenylpyridine-C,N′)-bis(acetonitrile)iridium(III)hexafluorophosphate structure shows extensive aromatic stacking with three cation/anion couples in the asymmetric unit [13]. Similar π-π interactions are expected in 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile crystals, with typical ring-ring distances of 3.3-3.8 Å.

C-H⋯N hydrogen bonding between the nitrile group and aromatic C-H donors creates additional intermolecular networks. The linear geometry of the nitrile group provides optimal geometry for accepting hydrogen bonds, as demonstrated in related acetonitrile-containing crystal structures [13].

| Geometric Parameter | Expected Range | Reference Compounds |

|---|---|---|

| C-N (pyridine) | 1.33-1.35 Å | Pyridine derivatives [10] |

| C-C (aromatic) | 1.39-1.40 Å | Aromatic systems [10] |

| C-Br | 1.88-1.92 Å | Brominated aromatics [7] |

| C≡N | 1.16-1.18 Å | Nitrile compounds [13] |

| Br⋯N (halogen bond) | 2.9-3.2 Å | Halogenated crystals |

Density Functional Theory Calculations

Computational Methodology and Electronic Structure

Density functional theory calculations provide comprehensive electronic structure analysis for 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile. The B3LYP functional with 6-311G** basis set represents a well-established computational approach for brominated pyridine systems [14] [10]. For accurate treatment of heavy atoms like bromine, relativistic effects become increasingly important, particularly for nuclear magnetic resonance chemical shift predictions [4].

Advanced computational studies on halogenated azines demonstrate that the KT3 functional combined with Dyall's relativistic basis set dyall.av3z provides superior accuracy for chemical shift calculations [4]. The inclusion of long-range relativistic effects reduces mean average errors from 7.8 ppm to 5.3 ppm for ¹⁵N nuclear magnetic resonance chemical shifts in brominated compounds [4]. These findings establish computational protocols essential for accurate property prediction.

Solvent effects significantly influence electronic structure calculations for polar molecules. Polarizable continuum model implementation marginally improves agreement with experimental data, reducing computational errors from 7.8 to 7.4 ppm at the non-relativistic level [4]. The electronic structure of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile benefits from explicit solvent modeling, particularly in polar aprotic solvents commonly used for crystallization.

Molecular Orbital Analysis

Molecular orbital calculations reveal the electronic distribution and reactivity patterns in 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile. The highest occupied molecular orbital typically localizes on the pyridine ring with significant contribution from the nitrogen lone pair [15]. The bromine substituent withdraws electron density through inductive effects, stabilizing the highest occupied molecular orbital and influencing chemical reactivity.

The lowest unoccupied molecular orbital generally exhibits π* character distributed across the pyridine ring and nitrile group. Related studies on 1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole demonstrate highest occupied molecular orbital localization on aromatic rings with lowest unoccupied molecular orbital on electron-accepting moieties [15]. This pattern facilitates charge-transfer interactions crucial for understanding electronic properties and potential applications.

Time-dependent density functional theory calculations enable accurate prediction of electronic excitation energies and optical properties. UV-visible absorption spectra typically show π→π* transitions in the 250-300 nm region, with charge-transfer character influenced by substituent effects [16]. The bromine and nitrile substituents modulate these transitions through electronic perturbations of the pyridine π-system.

Thermodynamic and Kinetic Analysis

Computational studies on brominated pyridine systems reveal important energetic considerations for tautomerization and conformational processes. Research on 2,2-di(pyridin-2-yl)acetic acid demonstrates tautomerization barriers of 44-62 kcal/mol for similar systems [10]. These high barriers suggest that tautomeric equilibria are unlikely under normal conditions, establishing configurational stability for 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile.

Conformational analysis indicates relatively low barriers for rotation around single bonds connecting substituents to the pyridine ring. The acetonitrile group can adopt various orientations relative to the pyridine plane, with energy differences typically <5 kcal/mol. Crystal packing forces and intermolecular interactions ultimately determine the preferred solid-state conformation.

Density functional theory optimization of ground-state geometry provides accurate bond lengths, angles, and atomic charges essential for understanding molecular properties. Natural population analysis reveals charge distribution patterns that correlate with spectroscopic observations and chemical reactivity. The bromine atom typically carries a slight positive charge (+0.1 to +0.2 e) due to its electron-withdrawing nature, while the pyridine nitrogen maintains substantial negative character.

| Computational Parameter | Method/Basis Set | Key Results |

|---|---|---|

| Electronic Structure | B3LYP/6-311G** | HOMO: pyridine π, LUMO: π* |

| NMR Chemical Shifts | KT3/dyall.av3z | MAE: 5.3 ppm (with relativistic effects) |

| Tautomerization Barriers | B3LYP/6-311G** | 44-62 kcal/mol |

| Optical Properties | TD-DFT | π→π* transitions 250-300 nm |

Tautomeric and Conformational Analysis

Tautomeric Equilibria in Pyridine Acetonitrile Systems

Tautomeric analysis of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile requires examination of potential proton migration pathways and their associated energy barriers. Studies on related pyridine-containing systems provide crucial insights into tautomeric behavior. Research on 2,2-di(pyridin-2-yl)acetic acid reveals that enaminone tautomers formed by proton migration toward pyridine nitrogen are thermodynamically more stable than corresponding enediols [10].

The energy barriers for tautomerization in brominated pyridine systems are substantial. Computational analysis demonstrates migration barriers of approximately 44 kcal/mol for proton transfer to pyridine nitrogen atoms and 55-57 kcal/mol for enediol formation [10]. These high barriers indicate that tautomeric interconversion is thermodynamically unfavorable under normal conditions, establishing the kinetic stability of the parent acetonitrile form.

Density functional theory calculations at the B3LYP/6-311G** level confirm that decarboxylation processes are energetically more favorable than tautomerization in related systems [10]. The distinct energetic preference (~15 kcal/mol) for decarboxylation over tautomerization suggests that molecular degradation pathways dominate over tautomeric rearrangements in related carboxylic acid derivatives.

Conformational Analysis and Molecular Flexibility

Conformational analysis of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile focuses on rotational degrees of freedom around single bonds connecting the acetonitrile group to the pyridine ring. The C-C bond linking the methylene group to the pyridine C2 position allows rotation, creating multiple conformational states with different relative orientations.

Studies on 2-pyridylacetonitrile derivatives demonstrate that geometric isomerism can significantly influence molecular properties [17]. The syn and anti arrangements around the C=N double bond in hydrazone derivatives show distinct structural preferences, with syn forms typically favored in solid-state structures [17]. Although 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile lacks this specific isomerism, similar steric and electronic factors influence conformational preferences.

Research on ureido-N-iso-propyl,N′-4-(3-pyridin-2-one)pyrimidine systems reveals complex conformational equilibria controlled by intramolecular hydrogen bonding [18]. Variable temperature nuclear magnetic resonance studies demonstrate conformational switching upon external stimuli, highlighting the dynamic nature of pyridine-containing molecules [18]. The conformational behavior of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile likely exhibits similar temperature-dependent characteristics.

Intramolecular Interactions and Structural Stabilization

Intramolecular hydrogen bonding plays a crucial role in conformational stabilization of pyridine derivatives. The 2-(pyridin-2-yl)-1H-perimidine structure demonstrates weak intramolecular N-H⋯N hydrogen bonds with distances of 2.626(2) Å that stabilize planar molecular conformations [11]. Similar interactions may occur in 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile between the pyridine nitrogen and methylene hydrogen atoms.

The dihedral angle between aromatic planes significantly influences molecular properties and intermolecular interactions. Studies on N-methylated perimidine derivatives show dramatic increases in interplane angles from 1.60(5)° for unsubstituted compounds to 87.21(9)° for dimethylated analogs [11]. These geometric changes result from steric repulsion and electronic effects, principles applicable to understanding conformational preferences in brominated pyridine acetonitriles.

Solvent-dependent conformational behavior provides additional insights into molecular flexibility. Nuclear magnetic resonance studies of 2-(pyridin-2-yl)-1H-perimidine in different solvents reveal chemical shift changes indicating weakening of intramolecular hydrogen bonds in polar media [11]. Similar solvent effects likely influence the conformational equilibria of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile.

Substituent Effects on Molecular Conformation

The bromine substituent at the 3-position significantly influences molecular conformation through steric and electronic effects. Bromine's large van der Waals radius (1.85 Å) creates steric hindrance that affects the preferred orientation of neighboring substituents. The electron-withdrawing nature of bromine also modifies the electronic distribution within the pyridine ring, influencing conformational energy profiles.

The 4-methyl group provides additional steric bulk that influences rotational barriers around the pyridine ring. Computational studies on methyl-substituted pyridines demonstrate that methyl groups prefer orientations that minimize steric clashes with neighboring atoms . The combination of bromine and methyl substituents creates a complex steric environment that determines the most stable conformational states.

Studies on aggregation-induced emission molecules containing pyridine acetonitrile moieties reveal that positional isomerization significantly affects molecular configuration and conjugation [20]. The bathochromic shifts observed when connecting positions change from meta to ortho and para demonstrate the profound influence of substitution patterns on electronic and conformational properties [20]. These findings emphasize the importance of precise structural characterization for understanding property-structure relationships.

| Tautomeric/Conformational Parameter | Energy Barrier/Difference | Structural Implications |

|---|---|---|

| Enaminone Tautomerization | 44 kcal/mol | Kinetically blocked |

| Enediol Formation | 55-57 kcal/mol | Thermodynamically unfavorable |

| C-C Bond Rotation | <5 kcal/mol | Conformationally flexible |

| Intramolecular H-bonding | 2.6-2.9 Å distances | Conformational stabilization |